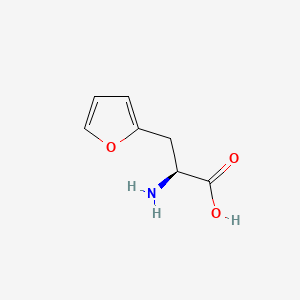
Carvedilol N-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvedilol N-β-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic blocker with alpha-1 blocking activity. Carvedilol is commonly used to treat conditions such as hypertension and heart failure. The glucuronidation of Carvedilol results in the formation of this compound, which is an important process in the metabolism and excretion of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol N-β-D-Glucuronide typically involves the enzymatic glucuronidation of Carvedilol. This process can be carried out using liver microsomes or recombinant enzymes that catalyze the transfer of glucuronic acid to Carvedilol. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and optimal pH and temperature settings to facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bioreactors where the enzymatic glucuronidation is carried out under controlled conditions. The process ensures high yield and purity of the product, which is essential for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Carvedilol N-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by enzymes such as β-glucuronidase. This reaction is crucial for the excretion of the metabolite from the body .
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of β-glucuronidase and occurs under physiological conditions. The major product formed from this reaction is Carvedilol, which can then undergo further metabolism .
Scientific Research Applications
Carvedilol N-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics: It is used to study the metabolism and excretion of Carvedilol in the body.
Drug Interaction Studies: Researchers use it to understand how Carvedilol interacts with other drugs and how these interactions affect its metabolism.
Toxicology: It helps in assessing the safety and potential toxicity of Carvedilol and its metabolites.
Biomarker Development: It serves as a biomarker for monitoring Carvedilol therapy in patients.
Mechanism of Action
Carvedilol N-β-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol blocks beta-adrenergic receptors, reducing heart rate and blood pressure. It also blocks alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral resistance. These combined actions make Carvedilol effective in treating hypertension and heart failure .
Comparison with Similar Compounds
Similar Compounds
Morphine-6-Glucuronide: Like Carvedilol N-β-D-Glucuronide, this compound is a glucuronide metabolite of morphine and has significant pharmacological activity.
Resveratrol Glucuronides: These are glucuronide metabolites of resveratrol, known for their potential health benefits and biological activities.
Uniqueness
This compound is unique due to its dual action on both beta and alpha-adrenergic receptors, which is not commonly seen in other glucuronide metabolites. This dual action contributes to its effectiveness in treating cardiovascular conditions .
Properties
CAS No. |
216973-69-2 |
|---|---|
Molecular Formula |
C₃₀H₃₄N₂O₁₀ |
Molecular Weight |
582.6 |
Synonyms |
1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)





![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
